molecular formula C8H7ClF4N2 B1452386 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride CAS No. 1187927-62-3

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Cat. No. B1452386
M. Wt: 242.6 g/mol
InChI Key: DJAIJCNTBAPWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of “4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride” is C8H7F3N2 . The molecular weight is 188.15 . The SMILES string representation is NC(C1=CC=C(C=C1)C(F)(F)F)=N .


Physical And Chemical Properties Analysis

The compound is a solid . The CAS Number is 38980-96-0 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

  • Antimicrobial Activity : A study explored the antimicrobial properties of fluorinated compounds, including those related to 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride. They found these compounds to be highly active against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains (Carmellino et al., 1994).

  • Medicinal Chemistry and Synthesis : A paper discussed the use of Pd(OTf)(2) x 2 H(2)O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its applicability in medicinal chemistry and synthesis. This method includes the fluorination protocol which is broadly applicable (Wang, Mei, & Yu, 2009).

  • Synthesis of Pyrimidines and Tetrahydropyrimidines : Research on the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and tetrahydro derivatives from the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride was reported. This synthesis is significant for the development of new compounds in pharmaceutical and chemical industries (Zanatta et al., 1998).

  • Synthesis of Isoxazoles and 1,3,5-Triazines : A novel one-pot preparation of isoxazoles and 1,3,5-triazines using anionically activated trifluoromethyl groups was described. This method could have implications for organic synthesis and the development of new chemical entities (Strekowski et al., 1995).

  • Development of Soluble Fluoro-Polyimides : Research demonstrated the synthesis of soluble fluoro-polyimides, highlighting their excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in various industrial sectors (Xie et al., 2001).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves and eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAIJCNTBAPWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 2
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.